molecular formula C10H8N2O2S B13220619 2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid

2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13220619
M. Wt: 220.25 g/mol
InChI Key: KFLXJBWGSVYURX-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a pyrimidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of a thiophene derivative with a pyrimidine precursor. One common method includes the use of a Diels-Alder reaction between a thiophene derivative and a pyrimidine compound, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylthiophen-2-yl)pyrimidine-5-carboxylic acid
  • 2-(3-Methylthiophen-2-yl)pyridine-4-carboxylic acid
  • 2-(3-Methylthiophen-2-yl)quinoline-4-carboxylic acid

Uniqueness

2-(3-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyrimidine ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-3-5-15-8(6)9-11-4-2-7(12-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

KFLXJBWGSVYURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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